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Compound of Interest

Compound Name: 2-Propyl-D-proline

Cat. No.: B15210176

Introduction

This technical guide provides a summary of available spectroscopic data for D-proline. Despite
a comprehensive search, specific experimental spectroscopic data (NMR, IR, MS) for 2-
Propyl-D-proline could not be located in the public domain. Therefore, this document focuses
on the well-characterized parent compound, D-proline, to serve as a foundational reference for
researchers, scientists, and professionals in drug development. The methodologies and data
presented for D-proline offer insights into the expected spectral characteristics of its

derivatives.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for D-proline.

Table 1: Nuclear Magnetic Resonance (NMR) Data of D-Proline

Nucleus Solvent Chemical Shift () ppm

4.12 (t, 1H), 3.37 (t, 2H), 2.34
(m, 1H), 2.02 (m, 3H)

1H NMR D20

13C NMR D20 177.5, 63.9, 48.8, 31.7, 26.5

Table 2: Infrared (IR) Spectroscopy Data of D-Proline
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Technique Key Peaks (cm™1) Assignment

O-H stretch (from carboxylic
KBr Wafer 3000-2800, 1620, 1450 acid), C=0 stretch
(carboxylate), CHz bending

Table 3: Mass Spectrometry (MS) Data of D-Proline

Technique Precursor lon Major Fragment lons (m/z)

LC-MS/MS [M+H]* (116.07) 70.0653

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data
presented above. These protocols are based on standard analytical techniques for small
molecules like amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of D-proline is dissolved in deuterium oxide (D20) to a
concentration suitable for NMR analysis (typically 1-10 mg/mL).

 Instrumentation: *H and 3C NMR spectra are recorded on a high-field NMR spectrometer,
such as a Bruker Avance or Jeol ECZ instrument, operating at a field strength of 400 MHz or
higher.

» Data Acquisition:

o 'H NMR: A standard one-dimensional proton experiment is performed. The spectral width
is set to encompass all expected proton resonances (typically 0-12 ppm). A sufficient
number of scans are acquired to achieve a good signal-to-noise ratio.

o 13C NMR: A proton-decoupled *3C experiment is conducted. The spectral width is set to
cover the expected carbon chemical shift range (typically 0-200 ppm). A larger number of
scans is usually required for 13C NMR due to the lower natural abundance of the 13C
isotope.
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o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected using appropriate NMR processing software (e.g.,
MestReNova, TopSpin). Chemical shifts are referenced to an internal standard (e.g., DSS) or
the residual solvent peak.

Infrared (IR) Spectroscopy

o Sample Preparation: For the KBr wafer technique, a small amount of D-proline is finely
ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin,
transparent pellet using a hydraulic press.

 Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer, such as a PerkinElmer Spectrum Two or a Shimadzu IRTracer-100.

» Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The
spectrum is typically recorded over the mid-IR range (4000-400 cm~1) by co-adding multiple
scans to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet is
also recorded and subtracted from the sample spectrum.

o Data Processing: The resulting interferogram is Fourier transformed to produce the final IR
spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of D-proline is prepared in a suitable solvent system for
liquid chromatography, such as a mixture of water and acetonitrile with a small amount of
formic acid to promote ionization.

e Instrumentation: The analysis is performed using a Liquid Chromatography-Mass
Spectrometry (LC-MS) system, which couples a high-performance liquid chromatograph
(HPLC) to a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or an Orbitrap
mass analyzer).

o Data Acquisition: The sample is injected into the LC system, where it is separated from other
components. The eluent from the LC is introduced into the mass spectrometer's ion source
(typically electrospray ionization - ESI). The mass spectrometer is operated in positive ion
mode to detect the protonated molecule [M+H]*. For MS/MS analysis, the precursor ion of
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interest (m/z 116.07 for D-proline) is isolated and fragmented to produce a characteristic

fragmentation pattern.

o Data Processing: The acquired mass spectral data is processed using the instrument's
software to identify the mass-to-charge ratios of the parent and fragment ions.

Visualizations

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic

characterization of a D-proline derivative.
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General workflow for synthesis and characterization.
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 To cite this document: BenchChem. [Spectroscopic and Structural Analysis of D-Proline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15210176#spectroscopic-data-nmr-ir-ms-of-2-propyl-
d-proline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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